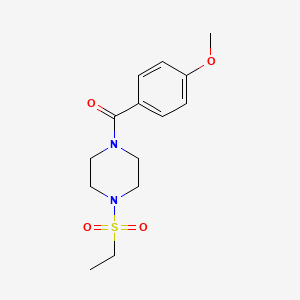

1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine often involves multi-step reactions, starting from basic piperazine derivatives. For instance, the synthesis of similar compounds has been reported through reactions involving methylation, sulfonylation, and coupling steps with various phenyl and methoxy-substituted benzoyl derivatives (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine has been elucidated using techniques such as X-ray crystallography. These studies reveal that the piperazine ring typically adopts a chair conformation, and the overall molecular conformation is influenced by the substituents, leading to various intermolecular interactions and packing motifs in the crystalline state (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine derivatives can include nucleophilic substitutions and coupling reactions, which are fundamental for modifying the molecular structure to explore new pharmacological activities or improve existing properties. The ethylsulfonyl and 4-methoxybenzoyl groups present on the piperazine ring can also influence the reactivity of the compound, making it a versatile intermediate for further chemical modifications (S. Naveen et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in various fields. The introduction of the ethylsulfonyl and 4-methoxybenzoyl groups can affect these properties significantly, influencing their behavior in biological systems and their utility in pharmaceutical formulations (K. Deepa et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups attached to the piperazine nucleus. The ethylsulfonyl group, for instance, can impart acidic properties, while the 4-methoxybenzoyl group can contribute to the compound's overall electron distribution, affecting its reactivity and interactions with biological targets (R. Rajkumar et al., 2014).

科学的研究の応用

Discovery and Bioactivity in HIV-1 Inhibition

The synthesis and evaluation of analogues related to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" have led to the discovery of bis(heteroaryl)piperazines (BHAPs) exhibiting significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, derived through modifications, have shown enhanced bioactivity against HIV-1, contributing to the development of novel therapeutic agents for managing HIV/AIDS (Romero et al., 1994).

Antimicrobial Activities

Research into new 1,2,4-triazole derivatives, incorporating a structure similar to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine," has uncovered compounds with notable antimicrobial activities. These synthesized derivatives have demonstrated efficacy against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Structural Analysis and Crystallography

Studies on compounds structurally related to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" have provided insights into their crystal structures, offering valuable information for the design of pharmacologically active molecules. The detailed analysis of molecular conformations and intermolecular interactions enhances the understanding of their biological activities and assists in the rational design of new therapeutic agents (Faizi et al., 2016).

Development of Radioligands for Neuroimaging

Research involving analogues of "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" has led to the development of novel radioligands for positron emission tomography (PET) imaging. These radioligands target specific neurotransmitter receptors in the brain, facilitating the study of neurological disorders and contributing to the advancement of neuroimaging techniques (Plenevaux et al., 2000).

Synthesis and Cardiotropic Activity

Further investigations have explored the synthesis of novel compounds bearing resemblance to "1-(ethylsulfonyl)-4-(4-methoxybenzoyl)piperazine" for potential cardiotropic activities. These studies aim to identify new therapeutic options for cardiovascular diseases, highlighting the compound's versatility in drug development (Mokrov et al., 2019).

特性

IUPAC Name |

(4-ethylsulfonylpiperazin-1-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-10-8-15(9-11-16)14(17)12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLRQQPHNZRGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Ethylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)